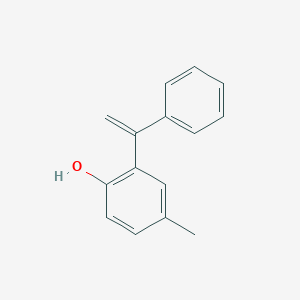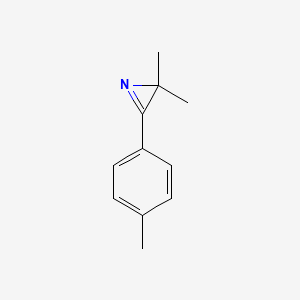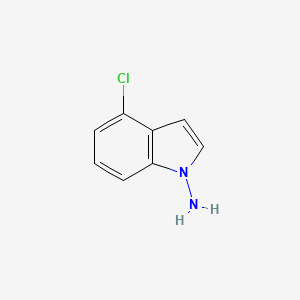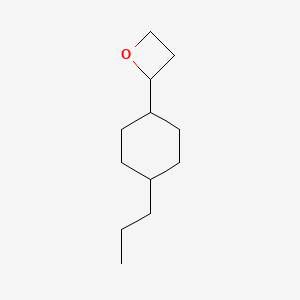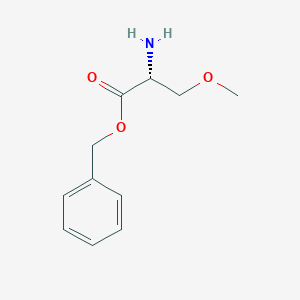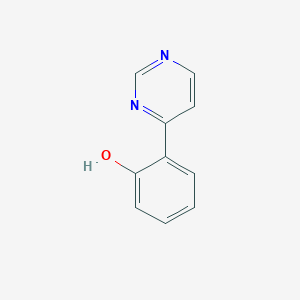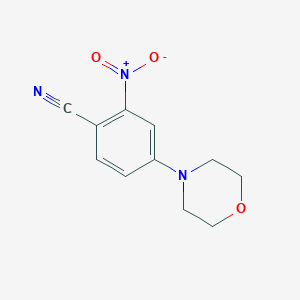![molecular formula C15H12OS B8570394 3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)
3-(4-methoxy-phenyl)-benzo[b]thiophene
Descripción general
Descripción
3-(4-methoxy-phenyl)-benzo[b]thiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-phenyl)-benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenyl)thiophene-3-carboxylic acid using a dehydrating
Propiedades
Fórmula molecular |
C15H12OS |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Clave InChI |
HULPPSASFRRIEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Iodo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8570319.png)
![1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-](/img/structure/B8570326.png)
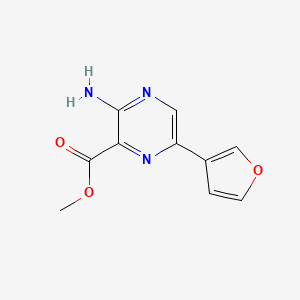
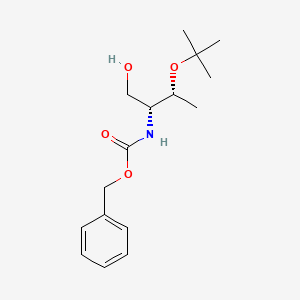
![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)
